4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE

Description

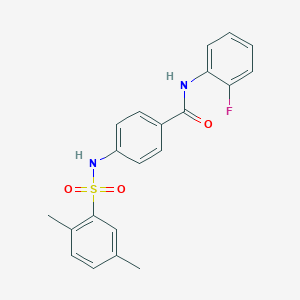

This compound is a benzamide derivative featuring a 2,5-dimethylbenzenesulfonamido group and a 2-fluorophenyl substituent.

Properties

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S/c1-14-7-8-15(2)20(13-14)28(26,27)24-17-11-9-16(10-12-17)21(25)23-19-6-4-3-5-18(19)22/h3-13,24H,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHSIUIFKZWTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE typically involves the following steps:

Formation of the sulfonamide group: This can be achieved by reacting 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Coupling with the benzamide: The sulfonamide intermediate is then coupled with 2-fluorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzene ring.

Reduction: Reduction reactions could target the sulfonamide or amide groups.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe to study biological pathways.

Medicine

Medicinally, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHYLBENZENESULFONAMIDO)-N-(2-FLUOROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while benzamides might interact with various receptors or enzymes in the body.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lists other benzamide derivatives, such as:

- N-(2-PIPERIDINYLMETHYL)-2,5-BIS(2,2,2-TRIFLUOROETHOXY)-BENZAMIDE

- Benzamide derivatives with carbohydrate moieties (e.g., C-methyl and O-methyl substitutions on a hexopyranosyl group) .

Structural and Functional Differences:

Key Observations:

Substituent Diversity : The target compound lacks the trifluoroethoxy or carbohydrate groups seen in other benzamides, suggesting divergent pharmacological profiles.

Research Findings and Limitations

Biological Activity

4-(2,5-Dimethylbenzenesulfonamido)-N-(2-fluorophenyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C15H16FNO2S

- Molecular Weight : 293.4 g/mol

- CAS Number : 88303-12-2

- Structure : The compound features a sulfonamide group linked to a benzamide structure, with dimethyl and fluorophenyl substituents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression. The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.

Antitumor Activity

Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various in vitro assays:

| Cell Line | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| MDA-MB-231 | 6.75 ± 0.19 | MTS Assay | |

| HT-29 | 5.13 ± 0.97 | BrdU Proliferation Assay | |

| SUIT-2 | 20.46 ± 8.63 | 3D Cell Culture |

These results indicate that the compound exhibits promising antitumor activity, particularly against breast cancer (MDA-MB-231) and colorectal cancer (HT-29).

Case Studies

-

Case Study on MDA-MB-231 Cells :

- A study demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 cells in both 2D and 3D culture systems. The IC50 value was notably lower than that of cisplatin, indicating superior potency in this model.

-

Mechanistic Insights :

- Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased sub-G1 phase cells in flow cytometry analyses.

-

Combination Therapies :

- Preliminary research suggests that combining this compound with other chemotherapeutic agents may enhance its efficacy and reduce resistance observed with standard treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.